molecular formula C11H17NO B13046967 (1S,2R)-1-Amino-1-(2,4-dimethylphenyl)propan-2-OL

(1S,2R)-1-Amino-1-(2,4-dimethylphenyl)propan-2-OL

Cat. No.: B13046967
M. Wt: 179.26 g/mol
InChI Key: QRRFXAGSYFYLJX-MWLCHTKSSA-N
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Description

(1S,2R)-1-Amino-1-(2,4-dimethylphenyl)propan-2-OL is a chiral compound with significant applications in various scientific fields. Its unique stereochemistry and functional groups make it an interesting subject for research in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-1-Amino-1-(2,4-dimethylphenyl)propan-2-OL typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the reduction of a corresponding ketone using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes. These methods are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems.

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-1-Amino-1-(2,4-dimethylphenyl)propan-2-OL undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the amino group or other functional groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1S,2R)-1-Amino-1-(2,4-dimethylphenyl)propan-2-OL is used as a chiral building block for the synthesis of complex molecules. Its unique stereochemistry makes it valuable for studying stereoselective reactions and developing new synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a ligand in enzyme studies. Its interactions with various enzymes can provide insights into enzyme mechanisms and functions.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of neurological disorders.

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and fine chemicals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of (1S,2R)-1-Amino-1-(2,4-dimethylphenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2S)-1-Amino-1-(2,4-dimethylphenyl)propan-2-OL
  • (1S,2S)-1-Amino-1-(2,4-dimethylphenyl)propan-2-OL
  • (1R,2R)-1-Amino-1-(2,4-dimethylphenyl)propan-2-OL

Uniqueness

Compared to its similar compounds, (1S,2R)-1-Amino-1-(2,4-dimethylphenyl)propan-2-OL exhibits unique stereochemical properties that influence its reactivity and interactions. Its specific configuration allows for selective binding to certain molecular targets, making it distinct in its applications and effects.

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

(1S,2R)-1-amino-1-(2,4-dimethylphenyl)propan-2-ol

InChI

InChI=1S/C11H17NO/c1-7-4-5-10(8(2)6-7)11(12)9(3)13/h4-6,9,11,13H,12H2,1-3H3/t9-,11-/m1/s1

InChI Key

QRRFXAGSYFYLJX-MWLCHTKSSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)[C@@H]([C@@H](C)O)N)C

Canonical SMILES

CC1=CC(=C(C=C1)C(C(C)O)N)C

Origin of Product

United States

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